Methyl 2-ethylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethylpiperidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylpiperidine with methyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may involve the use of catalysts to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-ethylpiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-ethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of Methyl 2-ethylpiperidine-4-carboxylate, widely used in pharmaceuticals.
Methyl 4-piperidinecarboxylate: Another piperidine derivative with similar applications.
Ethyl 4-piperidinecarboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Biological Activity
Methyl 2-ethylpiperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Its molecular structure, characterized by a piperidine ring with an ethyl group at the 2-position and a methyl ester functional group, suggests potential biological activity. This article reviews the biological properties, pharmacological implications, and research findings related to this compound.
- Chemical Formula : C10H17N1O2
- Molecular Weight : 183.25 g/mol
- IUPAC Name : this compound
- CAS Number : Not available
The compound can exist in various forms, including its hydrochloride variant, which is often utilized in laboratory settings for its enhanced solubility and stability.
Biological Activity Overview
The biological activity of this compound can be inferred from studies on related compounds. Here are some potential activities based on structural similarities:
- Neurotransmitter Modulation : Compounds in the piperidine class are known to interact with neurotransmitter receptors, which may suggest that this compound could modulate dopaminergic or cholinergic activities.
- Antimicrobial Properties : Some piperidine derivatives have shown antimicrobial effects, indicating that this compound may possess similar properties.
- Cytotoxicity : Preliminary studies suggest that related structures may exhibit cytotoxic effects against certain cancer cell lines.
Table 1: Summary of Biological Activities of Piperidine Derivatives
Compound | Activity Type | Reference |
---|---|---|
This compound | Potential enzyme inhibitor | |
Ethyl 4-(4-methylpyridin-2-yl)amino-piperidine-1-carboxylate | Antimicrobial activity | |
Phenothiazine derivatives | Cytotoxicity |
Case Study: Interaction with Biological Macromolecules
Research indicates that this compound may interact with various biological macromolecules, such as proteins and nucleic acids. These interactions could lead to modulation of cellular pathways involved in inflammation and cancer progression. However, specific data on this compound's interactions remain sparse and require further investigation.
Pharmacokinetics
The pharmacokinetic profile is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : Likely to be well absorbed due to its ester functional group.
- Blood-Brain Barrier Penetration : Predictions indicate a high probability of crossing the blood-brain barrier.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-ethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
BZDINTHCKDKBSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.